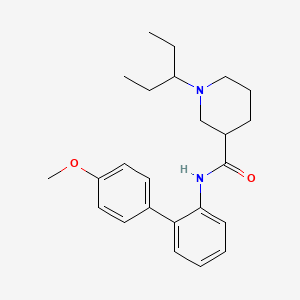![molecular formula C22H36N2O2 B6063361 1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6063361.png)
1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine, also known as AH-7921, is a synthetic opioid that has been gaining attention in the scientific community due to its potential use as a research tool. This compound was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a subsidiary of GlaxoSmithKline. Since then, AH-7921 has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine acts as a selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The activation of this receptor leads to the inhibition of neurotransmitter release and the modulation of neuronal activity, resulting in the reduction of pain perception. This compound has been shown to have a higher affinity for the mu-opioid receptor than other opioids, such as morphine and fentanyl.
Biochemical and Physiological Effects
This compound has been shown to produce analgesic effects in animal models of pain. In addition, this compound has been shown to produce respiratory depression, sedation, and hypothermia, which are common effects of opioids. However, this compound has also been shown to produce less severe respiratory depression and sedation compared to other opioids, suggesting that it may have a more favorable safety profile.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the structure-activity relationships of opioid ligands. In addition, this compound has been shown to produce less severe respiratory depression and sedation compared to other opioids, which may make it a safer option for certain experiments.
However, this compound also has some limitations for lab experiments. It has been shown to produce tolerance and dependence, which may complicate certain experiments. In addition, this compound has been shown to have a short half-life, which may limit its usefulness in certain experiments that require longer-lasting effects.
Future Directions
There are several future directions for research on 1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine. One area of interest is the development of new opioid receptor ligands based on the structure of this compound. Researchers are also interested in studying the potential therapeutic uses of this compound, particularly in the treatment of pain. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential for abuse and dependence.
Synthesis Methods
The synthesis of 1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine involves the reaction of cyclohexanone with N-methylpiperidine in the presence of sodium hydroxide to form the intermediate 1-cyclohexyl-4-methylpiperidine. This intermediate is then reacted with 3,4-dimethoxyphenethylamine in the presence of lithium aluminum hydride to form this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and strict adherence to safety protocols.
Scientific Research Applications
1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine has been studied for its potential use as a research tool in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. One of the primary applications of this compound in scientific research is as a reference compound for the development of new opioid receptor ligands. This compound has been shown to have high affinity for the mu-opioid receptor, making it a useful tool for studying the structure-activity relationships of opioid ligands.
properties
IUPAC Name |
1-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2/c1-23(15-13-18-11-12-21(25-2)22(16-18)26-3)20-10-7-14-24(17-20)19-8-5-4-6-9-19/h11-12,16,19-20H,4-10,13-15,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJBDFLUUCRJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CCCN(C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(2-methoxyethyl)-4-{[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B6063279.png)
![4-[(cyclopropylmethyl)amino]-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone](/img/structure/B6063290.png)
![1-(allylsulfonyl)-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B6063296.png)
![1-(cyclobutylcarbonyl)-3-[2-(3,4-difluorophenyl)ethyl]piperidine](/img/structure/B6063310.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6063319.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B6063339.png)

![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)

![2-[(4-chlorophenyl)thio]-N'-(2-hydroxybenzylidene)propanohydrazide](/img/structure/B6063387.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)

